![molecular formula C16H18N4O B7472543 N-[1-(2-pyrimidinyl)-4-piperidinyl]benzamide](/img/structure/B7472543.png)
N-[1-(2-pyrimidinyl)-4-piperidinyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-pyrimidinyl)-4-piperidinyl]benzamide, commonly known as ‘YM-155’, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as an anti-cancer agent.
Wirkmechanismus
YM-155 selectively inhibits the expression of survivin by binding to the promoter region of the survivin gene and preventing its transcription. This results in decreased levels of survivin protein and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
YM-155 has been shown to have potent anti-tumor activity in preclinical studies, both in vitro and in vivo. It has been shown to induce apoptosis in a variety of cancer cell lines, including prostate, breast, lung, and colon cancer cells. YM-155 has also been shown to inhibit tumor growth in animal models of prostate and breast cancer.
Vorteile Und Einschränkungen Für Laborexperimente
YM-155 has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has also been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for further development as an anti-cancer agent.
However, YM-155 has some limitations as a research tool. It has poor solubility in aqueous solutions, which can make it difficult to work with in some experiments. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on YM-155. One area of focus is the development of more potent and selective inhibitors of survivin. Another area of focus is the development of formulations that improve the solubility and pharmacokinetic properties of YM-155. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of YM-155 as an anti-cancer agent.
In conclusion, YM-155 is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. Its mechanism of action involves selective inhibition of the expression of survivin, a protein that is overexpressed in many types of cancer. While YM-155 has some limitations as a research tool, it has several advantages and is a promising candidate for further development as an anti-cancer agent.
Synthesemethoden
YM-155 can be synthesized through a multi-step process involving the reaction of 2-chloro-5-nitropyrimidine with piperidine to form 2-(4-piperidinyl)pyrimidine-5-nitro, which is then reduced to 2-(4-piperidinyl)pyrimidine-5-amine. This intermediate compound is then reacted with 4-chlorobenzoyl chloride to form YM-155.
Wissenschaftliche Forschungsanwendungen
YM-155 has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively inhibit the expression of survivin, a protein that is overexpressed in many types of cancer and is associated with cancer cell survival and resistance to apoptosis. Inhibition of survivin leads to increased apoptosis and decreased tumor growth.
Eigenschaften
IUPAC Name |
N-(1-pyrimidin-2-ylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-15(13-5-2-1-3-6-13)19-14-7-11-20(12-8-14)16-17-9-4-10-18-16/h1-6,9-10,14H,7-8,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRBUVRPGBVZEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-pyrimidinyl)-4-piperidinyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-phenylacetamide](/img/structure/B7472464.png)

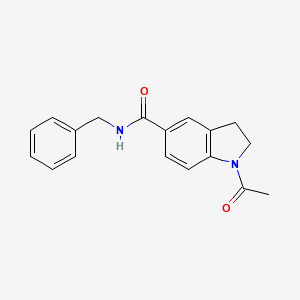
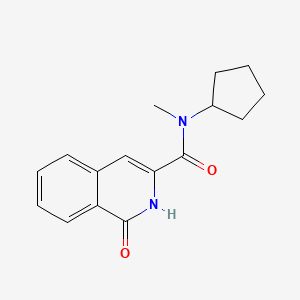
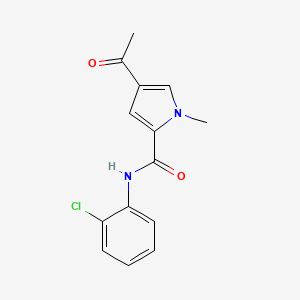
![5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide](/img/structure/B7472489.png)
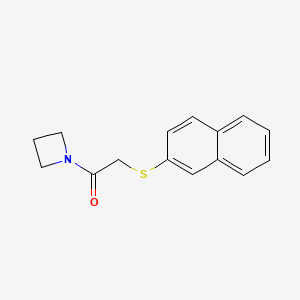
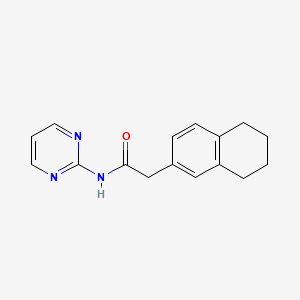
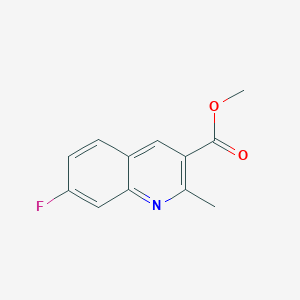

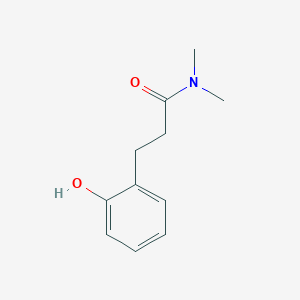
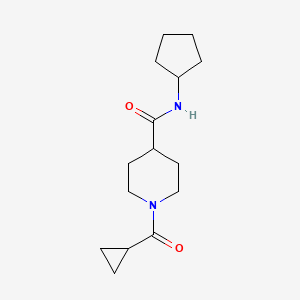

![N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7472553.png)